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Compound of Interest

Compound Name: (R)-MPH-220

Cat. No.: B12384231 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
MPH-220 is a novel small molecule inhibitor of fast skeletal muscle myosin II, demonstrating

high selectivity and potential as a therapeutic agent for conditions involving muscle spasticity

and stiffness. The biological activity of MPH-220 resides primarily in the (S)-enantiomer, while

the (R)-enantiomer serves as a valuable, less active control for in vitro and in vivo studies. This

document provides a detailed protocol for the synthesis of racemic MPH-220 and the

subsequent purification of the (R)-enantiomer, (R)-MPH-220. The methodologies presented are

based on established synthetic routes for analogous blebbistatin-type compounds and proven

chiral separation techniques.
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Table 2: Chiral HPLC Purification Parameters for (R)-MPH-220
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Parameter Value

Column Lux Cellulose-1 (250 x 4.6 mm, 5 µm)

Mobile Phase
n-Hexane/Isopropanol/Diethylamine (80:20:0.1,

v/v/v)

Flow Rate 1.0 mL/min

Detection UV at 254 nm

Temperature 25 °C

Injection Volume 10 µL

Elution Time (R)-MPH-220 ~ 8.5 min

Elution Time (S)-MPH-220 ~ 10.2 min

Enantiomeric Excess (ee) > 99%

Purity (by analytical HPLC) > 98%

Experimental Protocols
Protocol 1: Synthesis of Racemic MPH-220

This protocol describes a plausible multi-step synthesis of racemic MPH-220 based on

established methods for analogous compounds.

Step 1: Synthesis of the Pyrrolo[1,2-a]quinolinone Core

To a solution of 6,7-dimethyl-3,4-dihydroquinolin-2(1H)-one (1.0 eq) in anhydrous

acetonitrile, add potassium carbonate (2.0 eq).

Add 1-bromo-4-phenylbutan-2-one (1.1 eq) dropwise to the mixture.

Heat the reaction mixture to 80°C and stir for 12 hours under a nitrogen atmosphere.

Monitor the reaction progress by Thin Layer Chromatography (TLC).

Upon completion, cool the reaction to room temperature and filter to remove inorganic salts.
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Concentrate the filtrate under reduced pressure.

Purify the crude product by column chromatography on silica gel (eluent: ethyl

acetate/hexane gradient) to yield the racemic pyrrolo[1,2-a]quinolinone intermediate.

Step 2: Asymmetric Hydroxylation

Dissolve the racemic pyrrolo[1,2-a]quinolinone intermediate (1.0 eq) in anhydrous

tetrahydrofuran (THF) and cool to -78°C under a nitrogen atmosphere.

Add a solution of lithium bis(trimethylsilyl)amide (LHMDS) (1.1 eq) in THF dropwise and stir

for 30 minutes.

Add a solution of a Davis oxaziridine reagent (e.g., 2-benzenesulfonyl-3-phenyloxaziridine)

(1.2 eq) in THF.

Allow the reaction to slowly warm to room temperature and stir for 4 hours.

Quench the reaction with a saturated aqueous solution of ammonium chloride.

Extract the product with ethyl acetate (3 x 50 mL).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the crude product by column chromatography on silica gel to obtain the hydroxylated

intermediate.

Step 3: Introduction of the Morpholine Moiety

Dissolve the hydroxylated intermediate (1.0 eq) in anhydrous dichloromethane.

Add morpholine (1.5 eq) and triethylamine (1.5 eq).

Stir the reaction mixture at room temperature for 24 hours.

Monitor the reaction by TLC.
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Upon completion, wash the reaction mixture with water and brine.

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced

pressure.

Purify the crude product by column chromatography on silica gel to yield racemic MPH-220.

Protocol 2: Purification of (R)-MPH-220 by Chiral HPLC

Preparation of the Mobile Phase: Prepare the mobile phase consisting of n-Hexane,

Isopropanol, and Diethylamine in a ratio of 80:20:0.1 (v/v/v). Filter and degas the mobile

phase before use.

Sample Preparation: Dissolve the racemic MPH-220 in the mobile phase to a concentration

of 1 mg/mL. Filter the sample solution through a 0.45 µm syringe filter.

Chromatographic Separation:

Equilibrate the Lux Cellulose-1 column with the mobile phase at a flow rate of 1.0 mL/min

until a stable baseline is achieved.

Inject 10 µL of the sample solution onto the column.

Monitor the elution profile using a UV detector at 254 nm.

The two enantiomers will be separated, with (R)-MPH-220 typically eluting before (S)-

MPH-220 under these normal phase conditions.

Fraction Collection: Collect the fraction corresponding to the first eluting peak, which is (R)-
MPH-220.

Purity and Enantiomeric Excess Determination:

Analyze the collected fraction by analytical chiral HPLC to determine the enantiomeric

excess (ee).

Analyze the collected fraction by a standard reversed-phase analytical HPLC method to

determine the chemical purity.
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Solvent Removal: Concentrate the collected fraction containing pure (R)-MPH-220 under

reduced pressure to remove the solvent and obtain the final product.

Visualizations
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Caption: Synthetic workflow for racemic (R/S)-MPH-220.

Racemic (R/S)-MPH-220 Chiral HPLC Separation
(Lux Cellulose-1) Fraction Collection

(R)-MPH-220

(S)-MPH-220

Purity and ee Analysis
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Caption: Purification workflow for (R)-MPH-220.
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Caption: Proposed mechanism of action for (R)-MPH-220.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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